CID 10197901

説明

Overview of Dithiocarbamate (B8719985) Ligand Systems within Coordination Science

Dithiocarbamates are a class of organosulfur ligands with the general formula R₂NCS₂⁻. Within the field of coordination chemistry, they are recognized as highly versatile ligands. researchgate.net Dithiocarbamate anions are classified as bidentate, soft ligands that typically bind to metal ions through their two sulfur atoms. researchgate.netwikipedia.org This chelation results in the formation of stable, four-membered ring structures with the metal center.

The electronic structure of the dithiocarbamate ligand is described by several resonance forms, which contribute to a delocalization of π-electron density over the S₂CN fragment. wikipedia.org This delocalization results in a partial double bond character for the C-N bond and enhances the electron-donating properties of the sulfur atoms. wikipedia.org A key characteristic of dithiocarbamate ligands is their ability to stabilize a wide range of oxidation states in transition metals, including unusually high states such as iron(IV), nickel(IV), and copper(III). wikipedia.org They can coordinate to metals in various modes, including as monodentate, bidentate, and bridging ligands. wikipedia.orgresearchgate.net

Historical Context and Evolution of Research on Sodium Diethyldithiocarbamate (B1195824)

The history of dithiocarbamates began with their use as catalysts in the rubber vulcanization process in the early 1880s. nih.gov Sodium diethyldithiocarbamate, specifically, was recognized early on for its utility as an analytical reagent. It was identified as a highly sensitive reagent for the detection of copper and was also used for the analysis of other metals like zinc. rsc.org

A significant evolution in its research trajectory occurred with the discovery of its potent chelating properties. nih.gov About 35 years ago, it was identified as a specific treatment for nickel carbonyl poisoning. nih.gov This discovery broadened its field of study into toxicology and medicine, leading to investigations of its efficacy as an antidote for poisoning by other heavy metals, including cadmium, thallium, and mercury. nih.govtpcj.org Furthermore, sodium diethyldithiocarbamate is the active metabolite of the drug disulfiram (B1670777), which has been used for decades to treat alcohol misuse disorder. nih.govopenrepository.com

Contemporary Significance and Emerging Research Trajectories of Diethyldithiocarbamate Compounds

In recent years, research on sodium diethyldithiocarbamate and its derivatives has expanded into numerous advanced scientific fields. marketresearchintellect.com There is significant interest in its potential applications in oncology, where it is studied as an inhibitor of enzymes involved in cancer progression. wikipedia.orgmdpi.com Its ability to chelate metals like zinc and copper is central to its investigated anticancer mechanisms. wikipedia.orgopenrepository.com

Emerging research trajectories include its use in materials science. For instance, it has been employed as a processing agent to modulate the crystallization of perovskite thin films, enhancing the open-circuit voltage in perovskite solar cells. researchgate.net It also serves as a precursor for creating porous carbon materials from metal-dithiocarbamate complexes. scielo.br In analytical and biological chemistry, it is used in the spin trapping technique, where its complexes with iron can bind to nitric oxide (NO), allowing for the detection of this short-lived radical in biological tissues via Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.org Furthermore, research continues to explore its role in catalysis and the synthesis of novel compounds with specific biological activities. nih.govgoogle.comnih.gov

Structure

2D Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

Although the ability of disulfiram to inactivate CYP2E1 has been known for more than 20 years, the mechanism has not yet been elucidated. A metabolite of disulfiram, diethyldithocarbamate (DDC), is converted by CYP2E1 to a reactive intermediate that subsequently inactivates the protein, leading to mechanism-based inactivation. Mass spectral analysis of the inactivated human 2E1 protein demonstrates that the inactivation is due to the formation of an adduct of the reactive metabolite of DDC with the apoprotein. These data, along with mass spectral analysis of a reactive intermediate trapped with GSH, indicate the involvement of a reactive intermediate with a molecular mass of 116 Da. Our results suggest that this binding involves formation of a disulfide bond with one of the eight cysteines in CYP2E1. The inactivation of wild-type CYP2E1 as well as two of its polymorphic mutants, CYP2E1*2 and CYP2E1*4, was also investigated. For wild-type CYP2E1, the K(I) was 12.2 uM and the k(inact) was 0.02 min(-1). The K(I) values for the two polymorphic mutants were 227.6 and 12.4 uM for CYP2E1.2 and CYP2E1.4, and the k(inact) values were 0.0061 and 0.0187 min(-1), respectively. These data indicate that DDC is a much less efficient inactivator of CYP2E1.2 than it is of either the wild-type or the CYP2E1.4 variant. ... DDTC significantly inhibited the activity of superoxide dismutase and the activity of gamma-glutamyl transpeptidase, glutathione reductase, and alkaline phosphatase, whereas an increase in the activity of glutathione peroxidase was found. The membranes of pneumocytes type II were injured. |

|---|---|

CAS番号 |

148-18-5 |

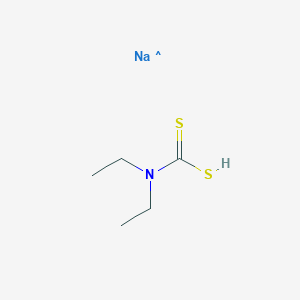

分子式 |

C5H11NNaS2 |

分子量 |

172.3 g/mol |

IUPAC名 |

sodium N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8); |

InChIキー |

PFNYKXQYOYYJAU-UHFFFAOYSA-N |

異性体SMILES |

CCN(CC)C(=S)[S-].[Na+] |

正規SMILES |

CCN(CC)C(=S)S.[Na] |

外観 |

Solid powder |

Color/Form |

Crystals from ethanol Yellow to green liquid at 20 °C and 1013 hPa (solution in water) |

密度 |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.1 g/cu cm at 20 °C/20 °C Relative density (water = 1): 1.1 |

melting_point |

203 °F (NTP, 1992) 95 °C 90-102Â °C |

他のCAS番号 |

148-18-5 |

物理的記述 |

Sodium diethyldithiocarbamate appears as odorless white or slightly brown or slightly pink crystals. (NTP, 1992) Crystals; [ICSC] WHITE CRYSTALS. |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

147-84-2 (Parent) |

賞味期限 |

Stable under recommended storage conditions. /Sodium diethyldithiocarbamate trihydrate/ Aqueous solutions decompose slowly. |

溶解性 |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992) Soluble in water Soluble in alcohol Solubility in water: soluble |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

蒸気密度 |

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 5.9 (Air = 1) Relative vapor density (air = 1): 5.9 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium Diethyldithiocarbamate

Fundamental Synthetic Routes for Diethyldithiocarbamates

The synthesis of sodium diethyldithiocarbamate (B1195824) and its analogs is a well-established process in industrial and laboratory settings. The primary method involves the reaction of a secondary amine with carbon disulfide in the presence of a base. wikipedia.org

The most common and direct route to sodium diethyldithiocarbamate involves the exothermic reaction of diethylamine (B46881) with carbon disulfide in the presence of sodium hydroxide (B78521). wikipedia.orgchemeurope.comontosight.ai The nucleophilic diethylamine attacks the electrophilic carbon of carbon disulfide, forming a dithiocarbamic acid intermediate, which is then deprotonated by sodium hydroxide to yield the sodium salt and water. wikipedia.org This method is broadly applicable for the synthesis of various dithiocarbamate (B8719985) salts by selecting the appropriate secondary amine. wikipedia.orgatamanchemicals.com The reaction is typically performed by cooling the amine and base solution before the dropwise addition of carbon disulfide to control the reaction temperature. atamanchemicals.com

The general chemical equation for this synthesis is: CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O wikipedia.org

Sodium diethyldithiocarbamate is commonly isolated from aqueous solutions as a crystalline trihydrate, with the chemical formula (CH₃CH₂)₂NCS₂Na·3H₂O. wikipedia.orgsigmaaldrich.com This hydrated form is a pale yellow or white, water-soluble solid. wikipedia.org The product crystallizes from the reaction mixture upon cooling or concentration. atamanchemicals.com The anhydrous salt can be obtained by drying the trihydrate, for instance, by keeping it in a vacuum over a desiccant like phosphorus pentoxide. mdpi.org For many applications, the anhydrous and trihydrate forms are used interchangeably. wikipedia.org

Derivatization Strategies and Esterification Reactions

The dithiocarbamate anion in sodium diethyldithiocarbamate is a potent nucleophile, which allows for extensive derivatization, particularly through S-alkylation to form dithiocarbamate esters. wikipedia.org

The sulfur atoms of the diethyldithiocarbamate anion readily attack electrophilic carbon centers, leading to the formation of a new carbon-sulfur bond and yielding dithiocarbamic acid esters. wikipedia.org This S-alkylation is a versatile method for introducing a wide array of functional groups.

Common alkylating agents include alkyl halides. For example, the reaction with dichloromethane (B109758) results in the substitution of both chlorine atoms to form a methylene-bridged bis(dithiocarbamate) ester. wikipedia.org

Reaction with Dichloromethane: 2 NaS₂CNEt₂ + CH₂Cl₂ → CH₂(S₂CNEt₂)₂ + 2 NaCl wikipedia.org

More advanced strategies, such as hydrogen borrowing reactions using alcohols as alkylating agents catalyzed by nanoparticles, have also been developed, offering an environmentally benign route to S-alkyl dithiocarbamates. rsc.orgresearchgate.net

Functionally substituted esters of N,N-diethyldithiocarbamic acid can be synthesized by reacting sodium diethyldithiocarbamate with halo-substituted esters or other functionalized alkyl halides in an aqueous medium. nih.govcyberleninka.ru This approach allows for the incorporation of ester, ether, and other functional moieties into the molecule. nih.govcyberleninka.ru Studies have demonstrated the synthesis of various esters with potential biological activities. nih.govresearchgate.net

For example, the reaction of sodium diethyldithiocarbamate trihydrate with various chloro-substituted addends produces the corresponding esters of diethyldithiocarbamic acid. cyberleninka.ru

| Reactant (Chloro-substituted Addend) | Product (Ester of N,N-Diethyldithiocarbamic Acid) | Reference |

|---|---|---|

| Allyl-2-chloroacetate | Allyl-2-(N,N-diethyldithiocarbamoyl)acetate | nih.govcyberleninka.ru |

| Allyl-3-chloropropionate | Allyl-3-(N,N-diethyldithiocarbamoyl)propanoate | nih.govcyberleninka.ru |

| Chloromethyl-2-(tetrahydrofuran-2-yl)acetate | (Tetrahydrofuran-2-yl)methyl 2-(N,N-diethyldithiocarbamoyl)acetate | nih.gov |

| 4-(Chloromethyl)-1,3-dioxolane | (1,3-Dioxolan-4-yl)methyl N,N-diethyldithiocarbamate | nih.govcyberleninka.ru |

| 4-Chlorobutylcarboxylates | S-(4-Acyloxy)butyl esters of N,N-diethyldithiocarbamic acid | researchgate.net |

Oxidative Transformations and Related Compound Formation

Oxidation is a key chemical transformation of sodium diethyldithiocarbamate, leading to the formation of thiuram disulfides. This reaction involves the coupling of two dithiocarbamate molecules through a disulfide bond. wikipedia.orgchemeurope.com

The most common laboratory method for this oxidation uses iodine as the oxidizing agent. wikipedia.orgchemeurope.com The reaction proceeds readily in aqueous solution to yield tetraethylthiuram disulfide, also known as disulfiram (B1670777). chemeurope.com

Oxidation with Iodine: 2 NaS₂CNEt₂ + I₂ → (S₂CNEt₂)₂ + 2 NaI wikipedia.org

Other oxidizing agents such as chlorine, hydrogen peroxide, or air (oxygen) can also be employed, particularly in industrial settings for the production of thiuram disulfides like Thiram (tetramethylthiuram disulfide), which is synthesized from the corresponding sodium dimethyldithiocarbamate. smolecule.comatamankimya.comgoogle.com These oxidative dimerization reactions are fundamental to the synthesis of a class of compounds widely used as vulcanization accelerators in the rubber industry and as fungicides. ontosight.aismolecule.com The thiyl radical is an intermediate in this process, which then dimerizes to form the stable disulfide product.

| Reaction Type | Reactants | Product(s) | Reference |

|---|---|---|---|

| Synthesis | Carbon Disulfide, Diethylamine, Sodium Hydroxide | Sodium Diethyldithiocarbamate, Water | wikipedia.org |

| Alkylation | Sodium Diethyldithiocarbamate, Dichloromethane | CH₂(S₂CNEt₂)₂, Sodium Chloride | wikipedia.org |

| Oxidative Dimerization | Sodium Diethyldithiocarbamate, Iodine | Tetraethylthiuram disulfide (Disulfiram), Sodium Iodide | chemeurope.com |

Electrochemical and Chemical Oxidation to Thiuram Disulfides

Sodium diethyldithiocarbamate undergoes oxidation to form tetraethylthiuram disulfide, a type of thiuram disulfide. This transformation involves the formation of a disulfide bond between two diethyldithiocarbamate molecules.

Chemical Oxidation:

A common method for the chemical oxidation of sodium diethyldithiocarbamate utilizes iodine as the oxidizing agent. wikipedia.org The reaction proceeds as follows:

2 NaS₂CNEt₂ + I₂ → (S₂CNEt₂)₂ + 2 NaI wikipedia.org

Other oxidizing agents such as chlorine and hydrogen peroxide can also be employed to facilitate this conversion. wikipedia.org The oxidation process is believed to involve the formation of a dithiocarbamoyl radical, which then dimerizes to yield the thiuram disulfide. cdnsciencepub.com The addition of a ferric salt to a buffered solution of sodium diethyldithiocarbamate can also induce oxidation. lu.se

Electrochemical Oxidation:

The electrochemical oxidation of the diethyldithiocarbamate anion is a key area of study. The initial step in the electrochemical oxidation of the bis(2-hydroxyethyl)dithiocarbamate anion at a stationary carbon electrode is the formation of the corresponding thiuram disulfide. chempap.org The voltammetric behavior during this process is significantly influenced by pH. chempap.org Research has shown that the first oxidation step likely corresponds to the formation of a thiuram disulfide, a product readily formed through dithiocarbamate oxidation. researchgate.net

Table 1: Oxidizing Agents for the Synthesis of Thiuram Disulfides

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| Iodine (I₂) | Aqueous solution, room temperature | Tetraethylthiuram disulfide |

| Chlorine (Cl₂) | Not specified | Tetraethylthiuram disulfide |

| Hydrogen Peroxide (H₂O₂) | Not specified | Tetraethylthiuram disulfide |

| Ferric Salts | Buffered solution | Tetraethylthiuram disulfide |

Reactivity Studies in Diverse Organic Solvent Systems

The reactivity of sodium diethyldithiocarbamate has been investigated in various anhydrous organic solvents, revealing distinct reaction pathways depending on the solvent employed. cdnsciencepub.com

Reactions with Halogenated Organic Solvents (e.g., Methylene (B1212753) Chloride, Chloroform)

Under anhydrous and oxygen-free conditions, sodium diethyldithiocarbamate exhibits notable reactivity with halogenated organic solvents. cdnsciencepub.com

Methylene Chloride (CH₂Cl₂): Sodium diethyldithiocarbamate reacts smoothly with methylene chloride to produce the dithiocarbamate ester, Et₂NC(S)SCH₂S(S)CNEt₂, in high yield. cdnsciencepub.comcdnsciencepub.com This reaction occurs even in the presence of various transition metal ions. cdnsciencepub.comcdnsciencepub.com The reaction can be represented as:

2 NaS₂CNEt₂ + CH₂Cl₂ → CH₂(S₂CNEt₂)₂ + 2 NaCl wikipedia.orgwikiwand.com

Chloroform (B151607) (CHCl₃): The reaction with chloroform, free from ethanol, is different. cdnsciencepub.com Sodium diethyldithiocarbamate dissolves in boiling chloroform, and upon evaporation, yields a colorless solid. cdnsciencepub.com This product is identified as diethylammonium (B1227033) N,N-diethyldithiocarbamate. cdnsciencepub.comresearchgate.net

Proton Abstraction and Decomposition Pathways

In certain organic solvents, the primary reaction involves proton abstraction by the diethyldithiocarbamate anion.

Chloroform and Acetonitrile: In reactions with chloroform and acetonitrile, proton abstraction occurs. cdnsciencepub.comcdnsciencepub.comresearchgate.net This leads to the formation of N,N-diethyldithiocarbamic acid, which then partially decomposes to yield diethylammonium N,N-diethyldithiocarbamate. cdnsciencepub.comcdnsciencepub.comresearchgate.net The initial step is thought to be similar to the proton abstraction from chloroform by a strong base, which is used in the generation of dichlorocarbene (B158193). cdnsciencepub.com However, attempts to trap the dichlorocarbene intermediate have been unsuccessful. cdnsciencepub.com

The decomposition of dithiocarbamates in aqueous solutions is accelerated by acids, leading to the formation of carbon disulfide and an amine. lookchem.com

Table 2: Reactivity of Sodium Diethyldithiocarbamate in Halogenated Solvents

| Solvent | Product | Reaction Type |

|---|---|---|

| Methylene Chloride | Et₂NC(S)SCH₂S(S)CNEt₂ | Alkylation |

| Chloroform | Diethylammonium N,N-diethyldithiocarbamate | Proton Abstraction & Decomposition |

Coordination Chemistry and Ligand Properties of the Diethyldithiocarbamate Moiety

Ligand Characteristics and Electron Density Distribution

The coordination behavior of the diethyldithiocarbamate (B1195824) ligand is dictated by its electronic and structural features.

The diethyldithiocarbamate ligand typically acts as a bidentate chelating agent, coordinating to a metal center through its two sulfur atoms. atamanchemicals.comwikipedia.orgwikipedia.org This chelation results in the formation of a stable four-membered ring, a key feature in the structure of many metal-dithiocarbamate complexes. This bidentate coordination is the most common bonding mode, contributing to the high stability of the resulting metal complexes. mdpi.com The interaction of diethyldithiocarbamate with metals leads to the formation of these chelate complexes. atamankimya.com While other coordination modes like monodentate and bridging are known, the bidentate chelate is predominant. atamanchemicals.comresearchgate.net The formation of a single band in the 950-1050 cm⁻¹ region of the infrared spectrum is indicative of this bidentate coordination. malayajournal.org

According to the Hard-Soft Acid-Base (HSAB) theory, the diethyldithiocarbamate ligand is classified as a soft base. wikipedia.orgwikipedia.org This classification is due to the presence of the two sulfur donor atoms, which are large and easily polarizable. wikipedia.org As a soft base, it preferentially forms stable complexes with soft Lewis acids, such as transition metal ions in lower oxidation states like Cu(I), Ag(I), Au(I), and Hg(II). wikipedia.orgshahucollegelatur.org.in The interaction between soft acids and soft bases is primarily covalent in character. nih.govlibretexts.org This principle explains the high affinity of diethyldithiocarbamate for these types of metal ions. The stability of these complexes is a direct consequence of the favorable soft-soft interaction. wikipedia.org

Table 1: HSAB Classification of Diethyldithiocarbamate and Interacting Species

| Species | Classification | Interaction Preference |

| Diethyldithiocarbamate (DTC) | Soft Base | Soft Acids |

| Metal Ions (e.g., Cu(I), Ag(I), Hg(II)) | Soft Acids | Soft Bases (like DTC) |

| Metal Ions (e.g., Na+, K+, Mg2+) | Hard Acids | Hard Bases |

This table provides a simplified classification based on HSAB theory.

The electronic structure of the diethyldithiocarbamate ligand is characterized by significant electron delocalization within the NCS₂⁻ core. wikipedia.org This delocalization is represented by several resonance structures, with a major contribution from a zwitterionic form where a positive charge resides on the nitrogen atom and negative charges are distributed over the two sulfur atoms. wikipedia.org This resonance results in a partial double bond character for the C-N bond and strengthens the electron-donating ability of the sulfur atoms. wikipedia.orgresearchgate.net The delocalized π-orbital system involves the nitrogen, carbon, and sulfur atoms. researchgate.net Infrared spectroscopy can provide evidence for this partial double bond character, with the C-N stretching frequency appearing between that of a single and a double bond. mdpi.commalayajournal.org

Synthesis and Structural Characterization of Metal-Diethyldithiocarbamate Complexes

The reaction of sodium diethyldithiocarbamate with metal salts is a common and effective method for the synthesis of a wide variety of metal complexes. wikipedia.org

Diethyldithiocarbamate ligands can form both homoleptic and heteroleptic complexes. Homoleptic complexes are those in which all the ligands surrounding the central metal ion are identical, in this case, diethyldithiocarbamate ligands. wikipedia.org A general formula for such complexes is M(S₂CNEt₂)n, where 'n' depends on the oxidation state and coordination number of the metal 'M'. For instance, iron can form the homoleptic complex Fe(S₂CNEt₂)₃. wikipedia.org These complexes are often synthesized by reacting a metal salt with the appropriate stoichiometry of sodium diethyldithiocarbamate. wikipedia.org

Heteroleptic complexes , on the other hand, contain a mixture of different types of ligands coordinated to the same metal center. tandfonline.comtandfonline.com For example, a metal ion can be coordinated to one or more diethyldithiocarbamate ligands along with other ligands such as phosphines, bipyridines, or other dithiolates. tandfonline.comnih.govacs.org The synthesis of heteroleptic complexes often involves a stepwise reaction where the different ligands are introduced sequentially. acs.org The formation of these mixed-ligand complexes can fine-tune the electronic and steric properties of the metal center, leading to compounds with specific reactivity and physical properties. tandfonline.comnih.gov

Table 2: Examples of Homoleptic and Heteroleptic Diethyldithiocarbamate Complexes

| Complex Type | Example Compound | Metal Center | Other Ligands |

| Homoleptic | Iron(III) tris(diethyldithiocarbamate) [Fe(S₂CNEt₂)₃] | Iron (Fe) | None |

| Homoleptic | Nickel(II) bis(diethyldithiocarbamate) [Ni(S₂CNEt₂)₂] | Nickel (Ni) | None |

| Heteroleptic | [Pd(fcdpm)(dedtc)] | Palladium (Pd) | 5-ferrocenyldipyrromethene (fcdpm) |

| Heteroleptic | [Ru(dcbpy)(dmbpy)(ddtc)] | Ruthenium (Ru) | 4,4'-dicarboxy-2,2'-bipyridine (dcbpy), 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy) |

This table presents a selection of known diethyldithiocarbamate complexes to illustrate the concepts of homoleptic and heteroleptic coordination.

Stabilization of Varied Metal Oxidation States by Diethyldithiocarbamate Ligands

The diethyldithiocarbamate (dtc⁻) ligand is a versatile chelating agent in coordination chemistry, renowned for its ability to form stable complexes with a vast array of transition metals, lanthanides, actinides, and p-block elements. mdpi.comnih.gov A key characteristic of the dtc⁻ ligand is its capacity to stabilize metals in diverse oxidation states. researchgate.netresearchgate.net This is largely attributed to the significant pi-donor properties of the amino substituent, which enhances the basicity of the two sulfur donor atoms. wikipedia.org This electronic feature allows the ligand to effectively coordinate with and stabilize metals in both unusually high and low oxidation states. mdpi.comwikipedia.org

The robust electron-donating nature of the dithiocarbamate (B8719985) ligand is particularly effective in stabilizing higher oxidation states that might otherwise be unstable. wikipedia.org Notable examples include the formation of stable complexes with iron(IV), copper(III), and cobalt(IV). wikipedia.org For instance, iron(III) tris(diethyldithiocarbamate) can be oxidized at relatively mild potentials to yield isolable iron(IV) derivatives. wikipedia.org Similarly, copper(II) dithiocarbamate complexes have a low oxidation potential, facilitating the formation of corresponding copper(III) species upon treatment with various oxidizing agents. mdpi.com

The ligand's versatility also extends to stabilizing more common oxidation states. In the case of manganese, the diethyldithiocarbamate ligand forms a stable Mn(II) complex under anaerobic conditions, which is readily oxidized to a stable Mn(III) complex in the presence of dioxygen. mdpi.comresearchgate.net This ability to accommodate different electronic requirements makes the diethyldithiocarbamate ligand a subject of extensive research in the field of inorganic and bioinorganic chemistry.

Elucidation of Coordination Geometries (e.g., Square Planar, Tetrahedral, Octahedral)

The diethyldithiocarbamate ligand's interaction with metal centers gives rise to a variety of coordination geometries, which are influenced by the oxidation state and coordination number of the metal ion. nih.gov The ligand typically binds in a bidentate fashion through its two sulfur atoms, forming a stable four-membered chelate ring. researchgate.net

Commonly observed geometries include:

Octahedral: This geometry is frequently observed for metal ions in a +3 oxidation state forming tris-chelate complexes, such as [Fe(S₂CNEt₂)₃] and [Mn(S₂CNEt₂)₃]. researchgate.netwikipedia.org In these complexes, three bidentate dtc⁻ ligands coordinate to the metal center, resulting in an octahedral arrangement. wikipedia.orgmdpi.com

Square Planar: This is the characteristic geometry for many d⁸ metal ions, most notably copper(II) in complexes like [Cu(S₂CNEt₂)₂]. mdpi.comontosight.aicymitquimica.com The copper ion lies at the center of a plane defined by the four sulfur atoms from the two dtc⁻ ligands. ontosight.ai Palladium(II) also typically forms square planar complexes with dithiocarbamate ligands. mdpi.com

Tetrahedral: While less common for diethyldithiocarbamate complexes, tetrahedral geometry can be found, particularly with zinc(II). researchgate.net

Pentacoordinate (Square Pyramidal and Trigonal Bipyramidal): Five-coordinate geometries are often found in dimeric structures of bis(dithiocarbamate) complexes. For example, the solid-state structures of [Zn(S₂CNEt₂)₂]₂ and [Fe(S₂CNEt₂)₂]₂ feature two pentacoordinate metal centers. wikipedia.orgwikipedia.orgwikipedia.org The coordination sphere of the metal is often a distorted square pyramid or an intermediate between a square pyramid and a trigonal bipyramid. researchgate.netinorgchemres.org

The coordination flexibility of the diethyldithiocarbamate ligand allows for the formation of this diverse range of structural motifs. nih.gov

| Metal Ion | Common Oxidation State(s) | Typical Coordination Geometry | Example Complex Formula | Reference |

|---|---|---|---|---|

| Iron (Fe) | +2 | Pentacoordinate (in dimer) | [Fe(S₂CNEt₂)₂]₂ | wikipedia.org |

| Iron (Fe) | +3 | Octahedral | [Fe(S₂CNEt₂)₃] | wikipedia.org |

| Copper (Cu) | +2, +3 | Square Planar | [Cu(S₂CNEt₂)₂] | mdpi.comontosight.ai |

| Zinc (Zn) | +2 | Pentacoordinate (in dimer), Tetrahedral | [Zn(S₂CNEt₂)₂]₂ | researchgate.netwikipedia.org |

| Manganese (Mn) | +2 | (Not specified, but forms bis-complex) | Mn(S₂CNEt₂)₂ | mdpi.com |

| Manganese (Mn) | +3 | Octahedral | [Mn(S₂CNEt₂)₃] | mdpi.comresearchgate.net |

Investigations of Specific Transition Metal and Heavy Metal Complexes

Iron Diethyldithiocarbamate Complexes

The coordination chemistry of iron with diethyldithiocarbamate is rich, featuring complexes in multiple oxidation states.

Iron(II) bis(diethyldithiocarbamate): This complex exists as a dimeric species, [Fe(S₂CNEt₂)₂]₂, in which two pentacoordinate iron(II) centers are bridged by dithiocarbamate ligands. wikipedia.orgwikipedia.org It is isostructural with the analogous zinc(II) complex. wikipedia.org The dimer can react with various reagents, such as 9,10-phenanthroline, to form monomeric, six-coordinate octahedral adducts. wikipedia.org

Iron(III) tris(diethyldithiocarbamate): The Fe(III) complex, [Fe(S₂CNEt₂)₃], is a well-characterized, black crystalline solid with an octahedral coordination geometry. wikipedia.org It is notable for exhibiting a temperature-dependent "spin crossover" (SCO) phenomenon. wikipedia.org At low temperatures (~79 K), it is in a low-spin state, while at room temperature (~297 K), it transitions to a high-spin state, a change accompanied by a significant elongation of the Fe-S bonds. wikipedia.org This complex is also known for its efficient reaction with nitric oxide (NO), which displaces one dtc⁻ ligand to form the stable nitrosyl complex, [Fe(S₂CNEt₂)₂NO], a reaction utilized for the detection of NO in biological systems. researchgate.netwikipedia.org

Iron(IV) Complexes: The strong donating properties of the dtc⁻ ligand stabilize iron in the +4 oxidation state. wikipedia.org The iron(III) tris-complex can undergo a one-electron oxidation to form the stable iron(IV) cation, [Fe(S₂CNEt₂)₃]⁺. wikipedia.org

| Complex | Iron Oxidation State | Formula | Coordination Geometry | Key Characteristics | Reference |

|---|---|---|---|---|---|

| Iron(II) bis(diethyldithiocarbamate) | +2 | [Fe(S₂CNEt₂)₂]₂ | Pentacoordinate | Dimeric structure; Isostructural with Zn(II) analogue. | wikipedia.org |

| Iron(III) tris(diethyldithiocarbamate) | +3 | [Fe(S₂CNEt₂)₃] | Octahedral | Exhibits spin-crossover behavior; Reacts with nitric oxide. | wikipedia.org |

| Iron(IV) tris(diethyldithiocarbamate) cation | +4 | [Fe(S₂CNEt₂)₃]⁺ | Octahedral | Formed by oxidation of the Fe(III) complex. | wikipedia.org |

Copper Diethyldithiocarbamate Complexes

Copper forms highly stable and extensively studied complexes with diethyldithiocarbamate, primarily in the +2 oxidation state, but also supporting +1 and +3 states. mdpi.com

Copper(II) bis(diethyldithiocarbamate): The most prevalent complex is [Cu(S₂CNEt₂)₂], often abbreviated as Cu(DDC)₂ or CuET. ontosight.aiacs.org It is a coordination compound with a central copper(II) ion chelated by two dtc⁻ ligands. ontosight.aicymitquimica.com The complex possesses a characteristic square-planar geometry, which is typical for a d⁹ metal ion like Cu(II) with bidentate ligands. mdpi.comontosight.ai This compound is notably stable and has been the focus of significant research, partly due to its formation in vivo from the metabolism of the drug disulfiram (B1670777) in the presence of copper ions. acs.orgnih.gov

Copper(III) Complexes: The [Cu(S₂CNEt₂)₂] complex has a relatively low oxidation potential, allowing for its oxidation to the corresponding copper(III) species, [Cu(S₂CNEt₂)₂]⁺. mdpi.com These Cu(III) complexes are accessible and relatively stable, also adopting a square planar coordination geometry. mdpi.com

| Complex | Copper Oxidation State | Formula | Coordination Geometry | Key Characteristics | Reference |

|---|---|---|---|---|---|

| Copper(II) bis(diethyldithiocarbamate) | +2 | [Cu(S₂CNEt₂)₂] | Square Planar | Highly stable; Formed from disulfiram metabolism. | ontosight.aicymitquimica.comacs.org |

| Copper(III) bis(diethyldithiocarbamate) cation | +3 | [Cu(S₂CNEt₂)₂]⁺ | Square Planar | Accessible via oxidation of the Cu(II) complex. | mdpi.com |

Zinc Diethyldithiocarbamate Complexes

Zinc, a d¹⁰ metal, exclusively forms complexes in the +2 oxidation state with diethyldithiocarbamate.

Zinc(II) bis(diethyldithiocarbamate): The complex with the formula [Zn(S₂CNEt₂)₂] is a prototypical zinc dithiocarbamate. wikipedia.org In the solid state, it does not exist as a simple monomer but forms a dimeric structure, [Zn(S₂CNEt₂)₂]₂. wikipedia.orgwikipedia.org Within this dimer, each zinc atom is in a distorted pentacoordinate environment. wikipedia.orginorgchemres.org The coordination sphere is defined by four sulfur atoms from the dtc⁻ ligands and a fifth, longer interaction with a sulfur atom from the adjacent unit. wikipedia.orginorgchemres.org The geometry of the zinc coordination polyhedron is often described as being intermediate between a trigonal bipyramid and a square pyramid. researchgate.net These dimers can be cleaved by strong Lewis bases, such as amines, to form monomeric five-coordinate adducts of the type [Zn(S₂CNEt₂)₂L]. wikipedia.orgresearchgate.net

| Complex | Zinc Oxidation State | Formula | Coordination Geometry | Key Characteristics | Reference |

|---|---|---|---|---|---|

| Zinc(II) bis(diethyldithiocarbamate) | +2 | [Zn(S₂CNEt₂)₂]₂ | Pentacoordinate (distorted) | Dimeric structure with bridging ligands; Forms monomeric adducts with Lewis bases. | wikipedia.orgresearchgate.netinorgchemres.org |

Manganese Diethyldithiocarbamate Complexes

Manganese complexes with diethyldithiocarbamate are highly sensitive to the presence of oxygen, leading to the formation of complexes in different oxidation states. mdpi.com

Manganese(II) bis(diethyldithiocarbamate): The Mn(II) complex, [Mn(S₂CNEt₂)₂], can only be synthesized and isolated under strictly oxygen-free, inert atmospheric conditions. mdpi.comresearchgate.net It is obtained as a yellow precipitate when a Mn(II) salt is reacted with two equivalents of sodium diethyldithiocarbamate in a deoxygenated solvent. mdpi.com

Manganese(III) tris(diethyldithiocarbamate): In the presence of air (dioxygen), manganese(II) solutions with diethyldithiocarbamate readily oxidize to form the more stable manganese(III) complex, [Mn(S₂CNEt₂)₃]. mdpi.comresearchgate.net Synthesis in an open atmosphere, by reacting a Mn(II) salt with a three-fold molar excess of the ligand, reliably yields the tris-substituted Mn(III) species. jcu.cz Research suggests that the solid Mn(II) complex reacts with dioxygen to form an intermediate superoxo Mn(III) complex, [Mn(S₂CNEt₂)₂(η²-O₂)], which then converts to the final [Mn(S₂CNEt₂)₃] product. mdpi.com

| Complex | Manganese Oxidation State | Formula | Synthesis Condition | Key Characteristics | Reference |

|---|---|---|---|---|---|

| Manganese(II) bis(diethyldithiocarbamate) | +2 | [Mn(S₂CNEt₂)₂] | Inert, oxygen-free atmosphere | Yellow solid; Oxygen-sensitive. | mdpi.comresearchgate.net |

| Manganese(III) tris(diethyldithiocarbamate) | +3 | [Mn(S₂CNEt₂)₃] | Open atmosphere (in presence of O₂) | Stable oxidation product of the Mn(II) complex. | mdpi.comjcu.cz |

Lead Diethyldithiocarbamate Complexes

Lead(II) diethyldithiocarbamate, [Pb(S₂CNEt₂)₂], is a well-studied complex. It can be synthesized by reacting a lead(II) salt, such as lead acetate, with sodium diethyldithiocarbamate in an aqueous solution. nih.govroyalsocietypublishing.org The resulting complex is a crystalline yellow solid. nih.gov This complex is noted for its stability in air and moisture at room temperature and its solubility in common organic solvents. nih.gov

The diethyldithiocarbamate ligand in the lead complex acts as a bidentate ligand, coordinating to the lead ion through both sulfur atoms. nih.govroyalsocietypublishing.org Infrared spectroscopy of the complex shows a single absorption peak around 981 cm⁻¹, which is indicative of this bidentate coordination. royalsocietypublishing.org The lipophilic nature of the Pb(dtc)₂ complex facilitates its transport across cellular membranes, leading to a more rapid and potent inhibition of enzymes like δ-aminolevulinic acid dehydratase (ALAD) compared to inorganic lead salts. nih.gov

Table 1: Spectroscopic Data for Lead Diethyldithiocarbamate Complex

| Spectroscopic Technique | Characteristic Absorption/Signal | Reference |

|---|---|---|

| FTIR (cm⁻¹) | ~2967, ~2928 (C-H stretches) | royalsocietypublishing.org |

| ~1265 (C-S stretch) | nih.gov | |

| ~1133 (C-N stretch) | nih.gov | |

| ~981 (Bidentate coordination) | royalsocietypublishing.org | |

| ¹H NMR (CDCl₃, ppm) | 1.26 (t, J = 7.2 Hz, 3H; CH₃) | nih.govroyalsocietypublishing.org |

Silver Diethyldithiocarbamate Complexes

Silver(I) diethyldithiocarbamate, [Ag(S₂CNEt₂)], is an organosilver compound that can be prepared by the reaction of sodium diethyldithiocarbamate with silver nitrate. wikipedia.org It is valued in analytical chemistry for its ability to form stable complexes with various metal ions. chemimpex.commedchemexpress.com The diethyldithiocarbamate ligand can also be introduced into other coordination compounds via this silver complex. wikipedia.org

The coordination chemistry of silver with diethyldithiocarbamate is diverse, with monomeric, dimeric, hexameric, and polymeric structures being reported. researchgate.net For instance, reaction of [Ag(S₂CNEt₂)] with phosphine (B1218219) ligands can lead to the formation of various adducts with different nuclearities and structural topologies, depending on the nature of the phosphine and the stoichiometric ratios. researchgate.net In some cases, the dithiocarbamate ligand can act as a bridge between silver atoms. researchgate.net In the presence of an oxidizing agent like hydrogen peroxide, diethyldithiocarbamate can react with silver(I) to form a silver(III) complex, [Ag₂(Et₂NCS₂)₂(OH)₂]²⁺. tandfonline.com

Table 2: Examples of Silver Diethyldithiocarbamate Complexes

| Complex | Description | Reference |

|---|---|---|

| [Ag(S₂CNEt₂)] | Simple silver(I) complex | wikipedia.org |

| Ag₂(Et₂NCS₂)₂(OH)₂₂ | A silver(III) complex | tandfonline.com |

Gold Diethyldithiocarbamate Complexes

Gold complexes containing the diethyldithiocarbamate ligand have been synthesized and studied for their chemical properties. rsc.org The dithiocarbamate ligand in these complexes is typically bidentate, forming stable square planar complexes, a stability enhanced by the "chelate effect". rsc.org

A variety of gold(I) and gold(III) diethyldithiocarbamate complexes have been reported. For example, phosphinegold(I) dithiocarbamate complexes with the general formula [Au(PR₃)(S₂CNR'₂)] have been synthesized. rsc.org Gold(III) complexes with diethyldithiocarbamate and bipyridine ligands have also been prepared. nih.gov Furthermore, polynuclear gold(I) cluster complexes with bridging diethyldithiocarbamate and phosphine ligands have been synthesized, exhibiting interesting luminescence properties. rsc.org The intramolecular Au···Au distances in these clusters suggest the presence of aurophilic interactions. rsc.org

Table 3: Examples of Gold Diethyldithiocarbamate Complexes and Their Properties

| Complex Type | Key Features | Reference |

|---|---|---|

| Phosphinegold(I) dithiocarbamates | General formula [Au(PR₃)(S₂CNR'₂)] | rsc.org |

| Bipyridine gold(III) dithiocarbamates | Mixed-ligand complexes | nih.gov |

Palladium Diethyldithiocarbamate Complexes

Palladium(II) forms square planar complexes with diethyldithiocarbamate, where the ligand is κ²-bound. mdpi.com A significant number of palladium dithiocarbamate structures have been characterized, though they exhibit limited structural diversity. mdpi.com The binary complex, [Pd(S₂CNEt₂)₂], is a common example. cdnsciencepub.com

Mixed-ligand palladium(II) complexes containing diethyldithiocarbamate and other ligands, such as phosphines or N-heterocyclic carbenes, have also been synthesized. For instance, a series of water-soluble palladium(II) complexes have been prepared by reacting Pd(phen)(H₂O)₂₂ with alkylenebisdithiocarbamate salts. nih.govnih.gov The resulting complexes have shown cytotoxic effects on various cancer cell lines. nih.govnih.gov Orthopalladated complexes derived from bulky triarylphosphites react with sodium diethyldithiocarbamate to form stable adducts. nih.gov

Table 4: Structural Features of Palladium Diethyldithiocarbamate Complexes

| Feature | Description | Reference |

|---|---|---|

| Coordination Geometry | Typically square planar | mdpi.com |

| Palladium Oxidation State | Commonly Pd(II) | mdpi.com |

| Ligand Bonding Mode | κ² (bidentate) | mdpi.com |

Iridium Diethyldithiocarbamate Complexes

The coordination chemistry of iridium with diethyldithiocarbamate includes both Ir(I) and Ir(III) complexes. Neutral Ir(I) complexes of the type IrLL'(Et₂dtc) (where L and L' are ligands like CO or phosphines) have been synthesized and characterized. acs.org The complex Ir(CO)(PPh₃)(Et₂dtc), for example, has a distorted square planar geometry. acs.org These Ir(I) complexes can undergo oxidative addition reactions. acs.org

Iridium(III) diethyldithiocarbamate complexes are often organometallic and feature a distorted octahedral geometry. mdpi.com A common structural motif involves the iridium atom being chelated by the diethyldithiocarbamate ligand and two cyclometalating ligands, resulting in a C₂N₂S₂ donor set. mdpi.com A series of cyclometalated iridium(III) complexes with the general formula [Ir(C^N)₂(S^S)] (where C^N is a cyclometalating ligand and S^S is a dithiocarbamate) have been formulated and studied for their photophysical properties. nih.gov

Table 5: Examples of Iridium Diethyldithiocarbamate Complexes and Their Characteristics

| Complex | Oxidation State | Geometry | Key Reaction/Property | Reference |

|---|---|---|---|---|

| Ir(CO)(PPh₃)(Et₂dtc) | Ir(I) | Distorted square planar | Undergoes oxidative addition | acs.org |

| [Ir(C^N)₂(S^S)] | Ir(III) | Distorted octahedral | Photoluminescent | nih.gov |

Coordination with Niobium, Tantalum, and Protactinium Halides

The reactions of sodium diethyldithiocarbamate with the pentahalides (chlorides and bromides) of niobium, tantalum, and protactinium in non-aqueous, oxygen-free solvents yield a variety of complexes. cdnsciencepub.comresearchgate.net The types of complexes isolated include M(dtc)₄X, M(dtc)₃X₂, M(dtc)₃S, M(dtc)₂X₃, and M(dtc)₂X₃·nC₆H₆ (where M = Nb, Ta, Pa; X = Cl, Br). cdnsciencepub.com Not all types of complexes have been isolated for each metal. cdnsciencepub.com

Within each group of complexes, the niobium(V) and tantalum(V) compounds are generally isostructural. cdnsciencepub.com For example, reactions of Nb(V) and Ta(V) halides can lead to the formation of eight-coordinate complexes like [M(S₂CNEt₂)₄]X. rsc.org The reaction with niobium(V) halides can also produce a sulfur-containing complex, Nb(S₂CNEt₂)₃S, where the metal has a pentagonal bipyramidal geometry. rsc.org In contrast, the reaction with tantalum sulphide-halides can yield Ta(S₂CNEt₂)₃(S₂), an eight-coordinate complex with a distorted dodecahedral environment. rsc.org The protactinium complexes, Pa(dtc)₄X, are found to be different from their niobium and tantalum counterparts. cdnsciencepub.com

Table 6: Types of Complexes Formed from Reactions of M(V) Halides with Sodium Diethyldithiocarbamate

| Complex Type | Metal (M) | Halide (X) | Reference |

|---|---|---|---|

| M(dtc)₄X | Nb, Ta, Pa | Cl, Br | cdnsciencepub.com |

| M(dtc)₃X₂ | Nb, Ta, Pa | Cl, Br | cdnsciencepub.com |

| M(dtc)₃S | Nb, Ta | - | cdnsciencepub.comrsc.org |

| M(dtc)₂X₃ | Nb, Ta, Pa | Cl, Br | cdnsciencepub.com |

| M(dtc)₂X₃·nC₆H₆ | Nb, Ta, Pa | Cl, Br | cdnsciencepub.com |

Advanced Analytical Methodologies and Applications of Sodium Diethyldithiocarbamate

Chromatographic Separation Methods

Sodium diethyldithiocarbamate (B1195824) is instrumental in the chromatographic separation of metal ions. By converting ionic metal species into neutral, volatile, and thermally stable complexes, it facilitates their analysis by gas chromatography. It is also used as a reagent in liquid chromatography for the separation of metal ions.

Gas-liquid chromatography (GLC) can be used for the separation and determination of metal ions after their conversion to volatile diethyldithiocarbamate complexes. dcu.ieajbasweb.comiopan.gda.pl These neutral metal chelates are typically extracted into an organic solvent before injection into the gas chromatograph. dcu.ieajbasweb.com

The volatility and thermal stability of the metal diethyldithiocarbamate complexes are crucial for successful GLC analysis. iopan.gda.pl The use of fluorinated derivatives of diethyldithiocarbamate can enhance the volatility of the metal chelates, allowing for analysis at lower temperatures. iupac.org

GLC methods have been developed for the determination of various metals in different matrices. For instance, a method for the simultaneous determination of monomethyl- and dimethylarsenic involves their measurement as diethyldithiocarbamate complexes using an electron-capture detector. nih.gov Another application involves the separation and determination of seven metallic species in biological material after chelation with sodium diethyldithiocarbamate and separation on an OV-101 column. dcu.ie

Table 4: Examples of Metal Analysis by GLC using Diethyldithiocarbamate Derivatization

| Metal(s) Analyzed | Sample Matrix | Chromatographic Column | Detector | Reference |

| Seven metallic species | Biological material | OV-101 | Not specified | dcu.ie |

| Monomethyl- and dimethylarsenic | Not specified | 5% OV-17 on Anakrom A.S. | Electron-capture | nih.gov |

| Pb²⁺ | Sodium alginate, biological samples | SE-30 | Flame ionization (FID) | oup.com |

| Cu(II), Ni(II), Fe(III), Mn(II) | Coin, wastewater | DB-1701 | Flame ionization (FID) | ajbasweb.com |

In situ complexation chromatography is a powerful technique where the chelating agent, such as sodium diethyldithiocarbamate, is included in the mobile phase of a liquid chromatography system. dcu.iepsu.edu This allows for the direct injection of aqueous solutions containing metal ions, which then form complexes on-column. psu.edu The separated metal complexes are subsequently detected, often using a variable wavelength UV-Vis detector. psu.edu

This approach offers several advantages over pre-column derivatization, including simplicity and speed. The separation of the metal ions is achieved based on the different stabilities and chromatographic behaviors of their in situ formed diethyldithiocarbamate complexes. psu.edu

Reversed-phase liquid chromatography on columns like Hypersil ODS is commonly employed for this purpose. psu.edu The method has been successfully used for the determination of various transition metal ions, including copper(II), cobalt(II), nickel(II), lead(II), and iron(III). psu.edu The selectivity of the separation can be influenced by factors such as the concentration of the chelating agent in the mobile phase, the pH of the eluent, and the flow rate. psu.edu

Electrochemical Characterization and Sensing Applications

The electrochemical properties of sodium diethyldithiocarbamate have been extensively studied and applied in the development of sensitive analytical methods. These applications leverage its redox behavior and its ability to interact with electrode surfaces and metal ions.

Voltammetric Studies of Electrochemical Behavior and Oxidation Mechanisms

Voltammetric studies have been crucial in elucidating the electrochemical behavior of sodium diethyldithiocarbamate. Research using cyclic voltammetry has revealed the redox processes of NaDDC. For instance, at a solid amalgam electrode made with silver nanoparticles, NaDDC exhibits both a cathodic peak and an anodic peak, indicating a quasi-reversible, adsorption-controlled redox process. tandfonline.comfigshare.com The specific peak potentials are observed at approximately -0.55 V for the cathodic peak and -0.49 V for the anodic peak in a Britton-Robinson buffer at pH 5.5. tandfonline.comfigshare.com

The oxidation mechanism of NaDDC has been investigated at different electrode surfaces. At a glassy carbon electrode in aqueous and water-organic mixtures, the oxidation is shown to be an irreversible process. researchgate.net The number of electrons involved in the oxidation reaction varies depending on the solvent composition. In an aqueous potassium chloride solution, the reaction involves one electron, while in a water-ethanol mixture with potassium chloride, it involves two electrons. researchgate.net In an alkaline medium (0.1 M NaOH), the oxidation proceeds with the transfer of one electron per molecule, followed by dimerization and the release of a sulfide (B99878) ion. researchgate.net However, in the presence of an organic solvent, the electrode reaction involves the transfer of two electrons. researchgate.net

Development of Electroanalytical Methods (e.g., Square-Wave Adsorptive Stripping Voltammetry) for Trace Analysis

The unique electrochemical properties of NaDDC have been harnessed to develop highly sensitive electroanalytical methods for its trace analysis. Square-wave adsorptive stripping voltammetry (SWAdSV) has emerged as a particularly effective technique. tandfonline.comfigshare.com This method relies on the adsorptive preconcentration of NaDDC onto the electrode surface before the voltammetric scan, significantly enhancing the detection signal. nih.govlongdom.org

The SWAdSV method based on the cathodic signal of NaDDC has demonstrated good linearity over a concentration range of 2.83 × 10⁻⁷ mol L⁻¹ to 6.89 × 10⁻⁶ mol L⁻¹. tandfonline.comfigshare.com The limit of detection achieved with this method is as low as 7.26 × 10⁻⁸ mol L⁻¹. tandfonline.comfigshare.com The high sensitivity and speed of square-wave voltammetry make it a powerful tool for both quantitative analysis and fundamental studies of electrode mechanisms. scispace.com This electroanalytical approach has been successfully applied to determine NaDDC in environmental samples, such as river water, at concentrations ranging from 1.46 × 10⁻⁷ mol L⁻¹ to 1.46 × 10⁻⁶ mol L⁻¹, showing good repeatability and reproducibility. tandfonline.comfigshare.com

Employment of Modified Electrode Surfaces (e.g., Silver Nanoparticles Solid Amalgam Electrode, Glassy Carbon Electrode)

The choice of electrode material significantly influences the performance of electrochemical methods for NaDDC analysis. Modified electrodes are often employed to enhance sensitivity, selectivity, and stability.

A silver nanoparticles solid amalgam electrode has been successfully used for the voltammetric study and determination of NaDDC. tandfonline.comfigshare.com This electrode provides a green and effective alternative to traditional mercury-based electrodes for the analysis of reducible compounds like NaDDC. tandfonline.comfigshare.com The presence of silver nanoparticles on the amalgam surface contributes to the enhanced electrochemical response.

Glassy carbon electrodes (GCEs) have also been utilized to investigate the oxidation of NaDDC. researchgate.net Studies have shown that the oxidation at a GCE is irreversible and the mechanism is dependent on the solvent system. researchgate.net While GCEs are widely used, other materials like boron-doped diamond electrodes (BDDE) have shown superiority in some cases due to their wide potential window, low background current, and high stability. researchgate.net For instance, the anodic behavior of NaDDC has been studied using a BDDE in a sodium sulfate (B86663) supporting electrolyte, offering a new avenue for its electroanalytical determination in protic media. researchgate.net

The development of carbon paste electrodes modified with Na-diethyldithiocarbamate has also been explored for the determination of metal ions like copper(II), demonstrating excellent peak current response and low detection limits. ugm.ac.id

Electrochemical Concentration of Metal Ions

Sodium diethyldithiocarbamate's strong chelating properties are exploited for the electrochemical concentration and determination of various metal ions. By forming stable complexes with metal ions, NaDDC facilitates their preconcentration onto an electrode surface, which can then be quantified using stripping voltammetry.

This approach has been used for the determination of transition metal ions such as copper(II), cobalt(II), nickel(II), lead(II), and iron(III). psu.edu The metal ions are injected into an eluent containing NaDDC, and the resulting complexes are separated and detected. psu.edu Potentiometric titration using NaDDC as a titrant has also been employed for the determination of nickel(II), where the end point is detected with high accuracy using sensors like a carbon composite electrode. tpu.ru

Furthermore, liquid-liquid extraction of metal-diethyldithiocarbamate complexes into an organic solvent, followed by voltammetric analysis, is another strategy for determining trace metals like cadmium, lead, thallium, and indium. sciepub.com

Derivatization Strategies in Analytical Chemistry

Derivatization is a key strategy in analytical chemistry to improve the detectability of compounds that lack suitable chromophores or other properties for direct analysis. Sodium diethyldithiocarbamate serves as an effective derivatizing agent, particularly for compounds that are not active in the ultraviolet (UV) range.

Formation of Derivatives for Analysis of UV-Inactive Compounds (e.g., Busulfan)

A prime example of NaDDC's application in derivatization is the analysis of the anti-cancer drug busulfan (B1668071). Busulfan is structurally inactive in the UV range, making its direct quantification by common HPLC-UV methods challenging. oup.comresearchgate.net To overcome this, busulfan is derivatized with NaDDC. oup.comnih.gov

The reaction between busulfan and NaDDC results in the formation of a stable derivative, 1,4-bis(diethyldithiocarbamoyl) butane. oup.comgoogle.com This derivative possesses strong UV absorption maxima at wavelengths of 210, 226, 253, and 278 nm, allowing for sensitive detection using HPLC with a UV detector. oup.com The optimal molar ratio for the derivatization of one mole of busulfan, which has two methanesulfonate (B1217627) groups, is two moles of NaDDC. oup.com This derivatization procedure has been successfully integrated into HPLC methods for the determination of busulfan in human serum, with a lower limit of quantitation of 10 ng/ml. nih.gov

This strategy has proven essential for therapeutic drug monitoring and for quantifying impurities in busulfan drug substances. oup.comnih.gov

Research Findings Summary

| Analytical Technique | Analyte | Electrode/Column | Key Findings |

| Cyclic Voltammetry | Sodium Diethyldithiocarbamate | Silver Nanoparticles Solid Amalgam Electrode | Quasi-reversible, adsorption-controlled redox process with cathodic peak at -0.55 V and anodic peak at -0.49 V. tandfonline.comfigshare.com |

| Square-Wave Adsorptive Stripping Voltammetry | Sodium Diethyldithiocarbamate | Silver Nanoparticles Solid Amalgam Electrode | Limit of detection of 7.26 × 10⁻⁸ mol L⁻¹; successfully applied to river water analysis. tandfonline.comfigshare.com |

| Cyclic Voltammetry | Sodium Diethyldithiocarbamate | Glassy Carbon Electrode | Irreversible oxidation; one-electron transfer in aqueous KCl, two-electron transfer in water-ethanol KCl. researchgate.net |

| HPLC with UV Detection | Busulfan | Reversed-phase column | Derivatization with NaDDC forms 1,4-bis(diethyldithiocarbamoyl) butane, enabling UV detection at 278 nm with a LLOQ of 10 ng/ml in serum. oup.comnih.gov |

| Potentiometric Titration | Nickel(II) | Carbon Composite Electrode | NaDDC used as a titrant for accurate determination of Ni(II). tpu.ru |

Spin Trapping Techniques for Radical Detection

Spin trapping is an analytical technique used for the detection and identification of short-lived free radicals. mdpi.com The method involves using a "spin trap," a molecule that reacts with an unstable radical to form a much more stable radical adduct. unl.pt This persistent radical can then be detected and characterized, typically using Electron Paramagnetic Resonance (EPR) spectroscopy. unl.ptnih.gov Due to the very low concentration and brief lifespan of many radicals like nitric oxide (NO), direct detection in biological systems is often not feasible, making spin trapping an essential methodology. unl.ptnih.gov

The use of iron-dithiocarbamate complexes, including those formed from sodium diethyldithiocarbamate, is a prominent method for trapping nitric oxide (NO) in cellular and tissue environments. nih.govimrpress.com This technique leverages the high reactivity of iron-dithiocarbamate complexes toward NO and the stability of the resulting product, a mononitrosyl-iron complex (MNIC), which produces a distinctive EPR signal. unl.ptresearchgate.net

The process begins with the formation of an iron complex with a dithiocarbamate (B8719985) such as diethyldithiocarbamate (DETC) or N-methyl-D-glucamine dithiocarbamate (MGD). unl.ptnih.gov The binding of an NO molecule to a ferrous-bis-dithiocarbamate [Fe(II)-(TC)₂] complex is very rapid and results in the formation of the stable MNIC, which can be readily detected by EPR spectroscopy at room temperature. unl.ptnih.gov This spin trapping method is highly sensitive, with a detection limit as low as 3 pmol/min. nih.gov

Research has revealed complexities in the in vivo trapping mechanism. Contrary to earlier assumptions, it is believed that in biological systems, NO radicals are predominantly trapped by ferric (Fe³⁺) iron-dithiocarbamates. nih.gov This reaction forms ferric mononitrosyl complexes that are diamagnetic and therefore not directly detectable by EPR. nih.govimrpress.com These diamagnetic complexes, however, are readily reduced to the paramagnetic (EPR-detectable) ferrous (Fe²⁺) state by endogenous reducing agents like L-cysteine, glutathione, or ascorbate. nih.gov This subsequent reduction step is crucial as it significantly increases the total yield of the paramagnetic MNICs that can be quantified. nih.gov This two-step process—trapping by the ferric complex followed by reduction—facilitates the accurate measurement of NO in oxygenated biological systems. nih.gov

| Aspect | Description | Source(s) |

|---|---|---|

| Spin Trap | Iron complexes of dithiocarbamates, such as N-methyl-D-glucamine dithiocarbamate (MGD) or diethyldithiocarbamate (DETC). | unl.ptnih.gov |

| Target Radical | Nitric Oxide (NO) | nih.gov |

| Detection Method | Electron Paramagnetic Resonance (EPR) Spectroscopy. | unl.ptnih.gov |

| Primary Trapping Species (in vivo) | Ferric (Fe³⁺) iron-dithiocarbamate complexes. | nih.govimrpress.com |

| Initial Product | Diamagnetic ferric mononitrosyl iron complexes (EPR-silent). | nih.gov |

| Detectable Product | Paramagnetic ferrous (Fe²⁺) mononitrosyl iron complex (MNIC), formed after reduction. | unl.ptnih.gov |

| EPR Signal | The MNIC generates a characteristic triplet EPR signal at room temperature. | imrpress.com |

Sorption and Separation of Rare Earth Elements

Sodium diethyldithiocarbamate is utilized in advanced methods for the recovery and separation of rare earth elements (REEs), which are crucial for modern technologies. colab.ws These methods include the development of specialized adsorbents for extracting REEs from solutions and subsequent multi-phase liquid extraction techniques for separating them into groups. colab.wsmdpi.com

A novel adsorbent material has been developed by impregnating polyvinyl chloride (PVC) with sodium diethyldithiocarbamate (DdTC) to create a DdTC/PVC composite. mdpi.comnih.gov This material has demonstrated high adsorption properties for REEs from leach liquors and is noted for its accessible synthesis and affordability compared to other resins. mdpi.comnih.gov The DdTC/PVC composite has been characterized using methods such as XRD, SEM, TGA, and FTIR. mdpi.comdntb.gov.ua

Studies analyzing the sorption process of REEs onto the DdTC/PVC adsorbent from a chloride solution identified several key influencing factors. mdpi.comnih.gov The research determined the optimal conditions for maximum REE uptake. The thermodynamic analysis of the adsorption process indicated that it is spontaneous and exothermic. mdpi.comnih.gov The sorption kinetics were found to fit a pseudo-second-order model, and the equilibrium data aligned well with the Langmuir isotherm model. mdpi.comdntb.gov.ua

| Parameter | Optimal Value | Source(s) |

|---|---|---|

| pH | 5.5 | mdpi.comnih.gov |

| Equilibration/Contact Time | 45 minutes | mdpi.comnih.gov |

| Maximum Uptake Capacity | 156.2 mg/g | mdpi.comdntb.gov.ua |

| Sorption Kinetics Model | Pseudo-second-order | mdpi.comresearchgate.net |

| Sorption Isotherm Model | Langmuir | mdpi.comnih.gov |

Following the sorption phase, the REEs can be effectively desorbed from the loaded DdTC/PVC composite. Optimal desorption was achieved using 1 M Hydrochloric acid with a contact time of 45 minutes and a solid-to-liquid phase ratio of 1:60, resulting in a desorption efficiency of 98.0%. mdpi.com

After desorption, the concentrated REE solution can be further processed for separation into distinct groups using a three-liquid-phase extraction (TLPE) technique. mdpi.comnih.gov This method allows for the one-stage separation of multiple components into three separate liquid phases. nih.gov The TLPE system is composed of an organic phase, a polymer phase, and a salt phase. nih.gov

In the context of REE separation from a solution derived from the DdTC/PVC adsorbent, the three phases typically consist of:

Top Organic Phase: Cyanex 272. nih.gov

Middle Polymer Phase: Polyethylene glycol (PEG). nih.gov

Bottom Salt Phase: Ammonium sulfate ((NH₄)₂SO₄). nih.gov

This technique has been successfully applied to separate the desorbed REEs into light, middle, and heavy groups. mdpi.com The partitioning of the REE ions is influenced by factors such as the pH of the aqueous phase and the concentrations of the phase-forming components. mdpi.comnih.gov

| Group | Constituent Elements | Source(s) |

|---|---|---|

| Light Rare Earth Elements (LREE) | La, Ce, Nd, Sm | mdpi.comnih.gov |

| Middle Rare Earth Elements (MREE) | Gd, Ho, Er | mdpi.comnih.gov |

| Heavy Rare Earth Elements (HREE) | Yb, Lu, Y | mdpi.comnih.gov |

Mechanistic Investigations of Sodium Diethyldithiocarbamate in in Vitro and Biochemical Systems

Enzyme Inhibition and Activity Modulation

Sodium diethyldithiocarbamate's ability to bind metal ions, particularly transition metals, is central to its mechanism of action against a range of enzymes. By sequestering or interacting with these essential metallic cofactors, DDC can significantly alter the catalytic functions of numerous enzymes, leading to either inhibition or, in some contexts, indirect modulation of their activity. The following subsections explore these interactions with specific enzyme targets.

Sodium diethyldithiocarbamate (B1195824) is a well-established inhibitor of Copper/Zinc Superoxide Dismutase (SOD1), an essential antioxidant enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals. nih.gov The structural and catalytic integrity of SOD1 is critically dependent on the presence of both a copper and a zinc ion within its active site. vt.edu The copper ion is directly involved in the redox cycling at the catalytic center, while the zinc ion provides crucial structural stability. vt.edu

The deactivation of SOD1 by sodium diethyldithiocarbamate is a direct consequence of its potent copper-chelating properties. griffith.edu.aunih.gov The mechanism involves the removal of the catalytic copper ion from the enzyme's active site. nih.gov This process has been described as occurring in two distinct phases:

Phase I: In the initial phase, one molecule of diethyldithiocarbamate reacts with the copper center of the enzyme. This forms a Cu(II)-diethyldithiocarbamate complex that remains bound to the SOD1 enzyme. Notably, during this phase, the catalytic activity of the enzyme is not significantly diminished. tuni.firesearchgate.net

Phase II: A subsequent, slower reaction occurs where a second molecule of diethyldithiocarbamate displaces the copper-chelate complex from the enzyme entirely. tuni.firesearchgate.net This leads to the formation of a colloidal copper-chelate complex and results in the loss of the enzyme's dismutase activity. tuni.fi

The reaction is influenced by factors such as the concentrations of the reactants, temperature, and pH. tuni.firesearchgate.net Research has demonstrated that the enzymatic activity lost due to copper displacement by DDC can be restored by the addition of copper sulfate (B86663) (CuSO₄), confirming that the removal of the copper ion is the primary cause of inactivation. tuni.firesearchgate.net The inhibition of SOD1 by DDC leads to an increase in cellular oxidative stress, a phenomenon that has been utilized experimentally to study the downstream effects of superoxide accumulation. nih.gov

Table 1: Two-Phase Mechanism of SOD1 Deactivation by Sodium Diethyldithiocarbamate

| Phase | DDC Molecules per Copper Center | State of Copper Complex | Enzyme Activity |

| Phase I | 1 | Remains bound to the enzyme | Retained |

| Phase II | 2 | Displaced from the enzyme | Lost |

Ascorbate oxidase is a copper-containing enzyme, specifically a multi-copper oxidase, found predominantly in higher plants. researchgate.netresearchgate.net It catalyzes the oxidation of L-ascorbic acid (vitamin C) to dehydroascorbic acid while reducing molecular oxygen to water. researchgate.net The enzyme's catalytic mechanism relies on a series of copper centers of different types (Type 1, Type 2, and Type 3) that facilitate the transfer of electrons from ascorbate to oxygen. researchgate.net

The inhibitory action of sodium diethyldithiocarbamate on ascorbate oxidase, while not as extensively documented as its effect on SOD1, is predicated on the same fundamental principle: the chelation of essential copper ions. As a strong copper-chelating agent, DDC can bind to the copper ions within the active site of ascorbate oxidase. nih.govresearchgate.netnih.gov This sequestration of the catalytic copper cofactors disrupts the electron transport process necessary for the enzyme's function. By forming a stable complex with the copper ions, DDC prevents them from participating in the redox cycling required for the oxidation of ascorbate, leading to the inhibition of the enzyme. nih.gov This mechanism is consistent with the general principle that chelating agents can inhibit metal-dependent enzymes by blocking the redox activity of their essential metal ions. nih.gov

Inducible nitric oxide synthase (iNOS) is an enzyme expressed in macrophages and other cell types following stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). griffith.edu.aumdpi.com Unlike other NOS isoforms, iNOS produces large, sustained amounts of nitric oxide (NO), a key molecule in the immune response.

Sodium diethyldithiocarbamate interferes with the production of nitric oxide in macrophages not by directly inhibiting the iNOS enzyme, but by preventing its induction. griffith.edu.au The expression of the iNOS gene is tightly regulated by the transcription factor Nuclear Factor-kappa B (NF-κB), which is a master regulator of inflammatory gene expression in macrophages. nih.govvt.eduresearchgate.net Inflammatory stimuli like LPS trigger a signaling cascade that leads to the activation of NF-κB. vt.edu

Research on dithiocarbamates, including the closely related compound pyrrolidine dithiocarbamate (B8719985) (PDTC), has shown that they are potent inhibitors of NF-κB activation. nih.govresearchgate.net By inhibiting the NF-κB signaling pathway, DDC prevents the transcription of the iNOS gene. nih.govgriffith.edu.au This blockade of gene expression means that the iNOS protein is not synthesized, and consequently, the macrophage is unable to produce nitric oxide in response to the inflammatory stimuli. The inhibitory effect is most pronounced when the compound is administered before the stimulus, confirming its role in blocking the upstream signaling events that lead to gene induction rather than acting on the enzyme itself. nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are essential for the degradation and remodeling of the extracellular matrix (ECM). researchgate.net Their activity is crucial for physiological processes like tissue repair and development, and their dysregulation is implicated in diseases such as cancer and arthritis. researchgate.netmdpi.com

The interaction of sodium diethyldithiocarbamate with MMPs is complex and appears to be indirect, rather than through direct enzymatic inhibition. Unlike its mechanism with copper-dependent enzymes, there is no clear evidence that DDC directly inhibits MMPs by chelating their catalytic zinc ion. Instead, DDC has been shown to modulate the expression of certain MMPs. In one study involving hepatic stellate cells, DDC was found to significantly up-regulate the expression of MMP-1, the primary enzyme responsible for degrading type I collagen. nih.gov This effect was associated with an increase in MMP-1 enzyme activity and a subsequent decrease in collagen I, suggesting a potential anti-fibrotic role in this specific cellular context. nih.gov The mechanism for this upregulation was linked to the activation of the ERK1/2 and Akt signaling pathways. nih.gov

Separately, DDC, particularly when complexed with copper, is a known inhibitor of the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. tuni.finih.gov While the proteasome is critical for cellular protein homeostasis, it is functionally distinct from the MMPs that remodel the extracellular matrix.

Pyruvate, phosphate dikinase (PPDK) is an enzyme that plays a crucial role in the C4 photosynthetic pathway of certain plants, where it catalyzes the conversion of pyruvate to phosphoenolpyruvate (PEP). vt.edunih.gov The enzyme's activity is regulated by factors such as light and the presence of thiol compounds. nih.gov

Studies have demonstrated that the active form of PPDK is rapidly inactivated by sodium diethyldithiocarbamate. nih.gov The mechanism of this inactivation is attributed to DDC acting as a sulfhydryl (thiol) reagent, as PPDK activity is highly dependent on the reduced state of its sulfhydryl groups. nih.govtuni.fi The inactivation by DDC is accelerated compared to the enzyme's natural inactivation in the absence of a thiol. nih.gov

Table 2: Inactivation and Reactivation of Pyruvate, Pi Dikinase

| Condition | Agent | Effect on PPDK Activity | Reactivation Requirement |

| Inactivation | Sodium Diethyldithiocarbamate | Inactivation | - |

| Reactivation | Dithiothreitol (DTT) | Complete Reactivation | DTT alone |

| Inactivation (Dark/ADP) | Darkness / ADP | Inactivation | - |

| Reactivation (Dark/ADP) | Dithiothreitol (DTT) + Phosphate (Pi) | Complete Reactivation | DTT and Pi |

Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov The cytosolic isoforms hCA I and hCA II are among the most studied. Dithiocarbamates, as a class, are recognized as potent inhibitors of carbonic anhydrases. nih.govmdpi.com

The mechanism of inhibition involves the direct interaction of the dithiocarbamate's zinc-binding group (CS₂⁻) with the catalytic Zn(II) ion in the enzyme's active site. nih.govnih.gov X-ray crystallography studies on hCA II have confirmed that a sulfur atom from the dithiocarbamate coordinates in a monodentate fashion to the zinc ion. vt.edunih.gov This binding displaces the zinc-coordinated water molecule (or hydroxide (B78521) ion) that is the key nucleophile for the enzyme's catalytic cycle, thereby inhibiting its function. nih.gov

The inhibition profiles for sodium diethyldithiocarbamate and related compounds show isoform-specific differences:

hCA I: This isoform is strongly inhibited by a wide array of dithiocarbamates, often with inhibition constants (Kᵢ) in the high to low nanomolar range. nih.govnih.gov

hCA II: The physiologically dominant hCA II isoform is also effectively inhibited. However, its sensitivity can be more dependent on the specific structure of the dithiocarbamate. nih.gov Studies have indicated that N,N-diethyldithiocarbamate is a more effective inhibitor against hCA II compared to hCA I, suggesting a degree of isoform selectivity. vt.edunih.gov The inhibitory potency is influenced by factors such as the nature of the alkyl or aryl groups attached to the nitrogen atom of the dithiocarbamate. nih.gov

Table 3: Summary of Dithiocarbamate Inhibition of Human Carbonic Anhydrase Isoforms I & II

| Isoform | General Potency | Mechanism of Inhibition | Structural Sensitivity |

| hCA I | Strongly Inhibited (High to Low nM range) | Coordination of DTC sulfur to active site Zn(II) | Broadly sensitive to various DTCs |

| hCA II | Effectively Inhibited (Potency varies) | Coordination of DTC sulfur to active site Zn(II) | Potency is sensitive to DTC substituents |

Inhibitory Effects on Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Recent research has explored the inhibitory potential of novel functionally substituted esters derived from sodium diethyldithiocarbamate against key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, a series of these ester derivatives demonstrated effective inhibition of both enzymes. For acetylcholinesterase, the inhibitory constants (Ki) were found to be in the micromolar range, varying from 115.42 ± 12.44 µM to 243.22 ± 43.65 µM. Similarly, these compounds effectively inhibited butyrylcholinesterase, with Ki values ranging from 94.33 ± 9.14 µM to 189.45 ± 35.88 µM researchgate.net.

Another study synthesized a novel series of dithiocarbamates and evaluated their ability to inhibit both AChE and BChE. The most potent inhibitors of AChE in this series exhibited IC50 values as low as 0.53 ± 0.001 µM. For BChE, the most effective compounds showed IC50 values in the low micromolar range, with the most potent having an IC50 of 1.39 ± 0.041 µM nih.gov. While these studies were conducted on derivatives, they highlight the potential of the dithiocarbamate scaffold in cholinesterase inhibition.

| Compound Type | Enzyme | Inhibitory Value (Ki or IC50) | Reference |

|---|---|---|---|

| Functionally Substituted Esters of Sodium Diethyldithiocarbamate | Acetylcholinesterase (AChE) | 115.42 ± 12.44 µM to 243.22 ± 43.65 µM (Ki) | researchgate.net |

| Functionally Substituted Esters of Sodium Diethyldithiocarbamate | Butyrylcholinesterase (BChE) | 94.33 ± 9.14 µM to 189.45 ± 35.88 µM (Ki) | researchgate.net |

| Novel Dithiocarbamate Series | Acetylcholinesterase (AChE) | 0.53 ± 0.001 µM (IC50 for most potent) | nih.gov |

| Novel Dithiocarbamate Series | Butyrylcholinesterase (BChE) | 1.39 ± 0.041 µM (IC50 for most potent) | nih.gov |

Alpha-Glycosidase Inhibition

The inhibitory effects of sodium diethyldithiocarbamate derivatives on α-glucosidase have also been a subject of investigation. A study on novel functionally substituted esters based on sodium diethyldithiocarbamate derivatives demonstrated that these compounds were efficient inhibitors of α-glucosidase researchgate.net. While specific inhibitory values for these particular derivatives were not detailed in the provided context, the study positions them among other recently investigated α-glucosidase inhibitors researchgate.net.

Further research into the broader class of dithiocarbamate derivatives has provided insights into their mechanism of action. One study identified several dithiocarbamate derivatives as novel inhibitors of α-glucosidase, with some compounds exhibiting more potent inhibition than others based on their specific chemical substitutions. The majority of the compounds in this study were found to be non-competitive inhibitors, leading to the identification of a potential new allosteric site on the enzyme researchgate.net. This suggests that dithiocarbamate-based compounds may regulate the enzyme's activity by binding to a site distinct from the active site researchgate.net.

Oxidative Stress Pathways and Cellular Redox State Modulation

Stimulation of Reactive Oxygen Species (ROS) Generation

Sodium diethyldithiocarbamate (DETC) has been shown to stimulate the generation of reactive oxygen species (ROS) in cellular systems. Studies in HeLa cells have demonstrated that DETC can trigger ROS-dependent translocations of pro-apoptotic proteins like Bax and cytochrome c nih.gov. The compound is a known inhibitor of Cu, Zn superoxide dismutase, an enzyme critical for scavenging superoxide radicals. By inhibiting this enzyme, DETC can lead to an accumulation of superoxide anions, thereby increasing oxidative stress nih.gov. This pro-oxidant activity is a key aspect of its mechanism of action in biological systems. Furthermore, the antiparasitic activity of sodium diethyldithiocarbamate against Trypanosoma cruzi is associated with the stimulation of ROS, which causes damage to the parasite nih.gov.

Influence on Cellular Lipid Peroxidation and Protein Oxidation